3-Ethenyl-3-phenylmorpholinehydrochloride
Description
BenchChem offers high-quality 3-Ethenyl-3-phenylmorpholinehydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethenyl-3-phenylmorpholinehydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C12H16ClNO |
|---|---|
Molecular Weight |
225.71 g/mol |
IUPAC Name |
3-ethenyl-3-phenylmorpholine;hydrochloride |
InChI |
InChI=1S/C12H15NO.ClH/c1-2-12(10-14-9-8-13-12)11-6-4-3-5-7-11;/h2-7,13H,1,8-10H2;1H |
InChI Key |
VRLCHTWORMOTEH-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1(COCCN1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Contextualization Within Contemporary Chemical and Biological Sciences
While direct research on 3-Ethenyl-3-phenylmorpholine hydrochloride is not publicly available, its structural components, the phenylmorpholine core, suggest its potential relevance within several key areas of contemporary science. The morpholine (B109124) ring is a recognized "privileged scaffold" in medicinal chemistry, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability to drug candidates. nih.govnih.govnih.gov Phenylmorpholine derivatives, in particular, have been extensively studied for their stimulant effects, primarily acting as monoamine neurotransmitter releasers. wikipedia.orggoogle.com
The introduction of an ethenyl (vinyl) group at the 3-position of the morpholine ring represents a point of structural novelty. This unsaturated moiety could potentially serve as a reactive handle for further chemical modifications or might influence the compound's binding affinity and selectivity for biological targets. Its presence could also impact the metabolic fate of the molecule compared to its saturated analogs.
Rationale for In Depth Academic Investigation of Chemical Compound X
The rationale for a thorough academic investigation of 3-Ethenyl-3-phenylmorpholine hydrochloride stems from its unique structural features and the established biological significance of the phenylmorpholine scaffold. The key motivations for such research would include:
Exploring Structure-Activity Relationships (SAR): A systematic study of this compound would contribute to a deeper understanding of the SAR within the phenylmorpholine class. Specifically, it would elucidate the impact of the 3-ethenyl substitution on monoamine transporter activity and receptor binding profiles.
Potential for Novel Pharmacological Properties: The vinyl group could introduce novel pharmacological activities or a modified potency and selectivity profile compared to existing phenylmorpholine analogs. This could lead to the discovery of new therapeutic applications.
Metabolic Profiling: Investigating the metabolic pathways of 3-Ethenyl-3-phenylmorpholine hydrochloride would be crucial to understanding its in vivo behavior, including its potential for the formation of active metabolites.
Development of New Synthetic Methodologies: The synthesis of this specific compound might require the development of novel or optimized synthetic routes, which could be of broader interest to organic chemists.
Overview of Existing Research Gaps and Challenges for Chemical Compound X
Retrosynthetic Analysis and Strategic Disconnections
A retrosynthetic analysis of 3-Ethenyl-3-phenylmorpholine hydrochloride (Target Molecule 1 ) reveals several plausible disconnections, guiding the design of convergent and efficient synthetic pathways. The primary strategic disconnections focus on the formation of the morpholine ring and the construction of the sterically hindered C3 quaternary center.
Primary Disconnections:
C-N and C-O Bond Disconnections: The morpholine ring can be disconnected at the C2-O1 and C6-N4 bonds or the C5-N4 and C3-C2 bonds. A common and effective strategy involves the disconnection of the C2-N and C5-O bonds, suggesting a precursor like a substituted diethanolamine (B148213) derivative.
C3-Substituent Disconnections: The quaternary center at C3 can be deconstructed by disconnecting either the C3-phenyl bond or the C3-ethenyl bond. This leads to two primary retrosynthetic approaches:
Route A (Ethenyl Group Introduction): Disconnecting the C3-ethenyl bond suggests a key intermediate such as a 3-phenylmorpholine (B1352888) derivative with a suitable functional group at the C3 position that can be converted to the ethenyl group. This could be a ketone (3-oxo-3-phenylmorpholine) or a derivative that allows for the addition of a vinyl equivalent.
Route B (Phenyl Group Introduction): Alternatively, disconnecting the C3-phenyl bond points towards an intermediate like a 3-ethenylmorpholine derivative, to which a phenyl group can be added.
A particularly logical approach involves the disconnection leading back to a 3-morpholinone precursor (2 ). This intermediate simplifies the problem to the stereoselective formation of a lactam, followed by the sequential or concurrent introduction of the phenyl and ethenyl groups. Further disconnection of the 3-morpholinone (2 ) via an amide bond break leads to a protected amino acid derivative (3 ) and an epoxide or a corresponding diol, which are often readily available starting materials.
Elucidation of Classical and Modern Synthetic Routes
Based on the retrosynthetic analysis, several synthetic routes can be proposed for the synthesis of 3-Ethenyl-3-phenylmorpholine hydrochloride. These routes leverage well-established organic reactions while also incorporating modern catalytic methods for improved efficiency and selectivity.
Route 1: Grignard Addition to a 3-Morpholinone Precursor
This route focuses on the late-stage introduction of the ethenyl group.
Synthesis of N-protected 3-phenylmorpholin-2-one (B12107392): The synthesis can commence with a suitable N-protected amino alcohol, which is then reacted with a phenyl-containing electrophile to form the morpholinone ring.
Grignard Reaction: The key step involves the treatment of the 3-phenylmorpholin-2-one with a vinyl Grignard reagent (vinylmagnesium bromide). This nucleophilic addition to the ketone functionality would generate the desired 3-ethenyl-3-phenyl-2-hydroxymorpholine intermediate.
Reduction and Deprotection: The resulting hemiaminal can be reduced, and the protecting group removed to yield 3-Ethenyl-3-phenylmorpholine.
Salt Formation: Finally, treatment with hydrochloric acid would afford the target hydrochloride salt.
Route 2: Wittig Reaction on a 3-Keto-3-phenylmorpholine Derivative
The Wittig reaction provides a powerful method for the conversion of ketones to alkenes. wikipedia.orglibretexts.org
Preparation of a 3-keto-3-phenylmorpholine precursor: This intermediate could potentially be synthesized through the oxidation of a 3-hydroxy-3-phenylmorpholine derivative.
Wittig Olefination: The ketone is then reacted with a suitable phosphorus ylide, such as methylenetriphenylphosphorane (B3051586) (Ph3P=CH2), to introduce the ethenyl group. libretexts.orgmasterorganicchemistry.com The reaction proceeds through a betaine (B1666868) intermediate, leading to the formation of the desired alkene and triphenylphosphine (B44618) oxide. masterorganicchemistry.com
Final Steps: Subsequent deprotection (if necessary) and salt formation would yield the final product.
Route 3: Dehydration of a Tertiary Alcohol
This strategy involves the formation of a 3-(1-hydroxyethyl)-3-phenylmorpholine intermediate followed by dehydration.
Synthesis of the Tertiary Alcohol: This can be achieved by reacting a 3-phenylmorpholine-3-one with a methyl Grignard reagent (methylmagnesium bromide) to introduce the methyl group, followed by a subsequent reaction to form the alcohol.
Dehydration: The resulting tertiary alcohol can be dehydrated under acidic conditions to form the ethenyl group. This elimination reaction would likely follow an E1 mechanism.
Stepwise Reaction Mechanisms and Intermediates
The proposed synthetic routes involve several key intermediates and reaction mechanisms. For instance, in the Grignard addition (Route 1), the reaction proceeds via the nucleophilic attack of the vinyl carbanion on the electrophilic carbonyl carbon of the morpholinone. The Wittig reaction (Route 2) involves the formation of a four-membered oxaphosphetane intermediate, which then collapses to form the alkene and a stable phosphine (B1218219) oxide. masterorganicchemistry.com The dehydration route (Route 3) proceeds through a carbocation intermediate, which then eliminates a proton to form the double bond.
| Route | Key Intermediate | Key Reaction | Mechanism |
| 1 | 3-Phenylmorpholin-2-one | Grignard Addition | Nucleophilic Addition |
| 2 | 3-Keto-3-phenylmorpholine | Wittig Reaction | [2+2] Cycloaddition-Elimination |
| 3 | 3-(1-hydroxyethyl)-3-phenylmorpholine | Dehydration | E1 Elimination |
Catalyst Development and Reaction Optimization
For each proposed route, the choice of catalyst and the optimization of reaction conditions are crucial for achieving high yields and purity. In the Grignard reaction, the use of appropriate solvents like THF or diethyl ether is essential to stabilize the Grignard reagent. For the Wittig reaction, the choice of base to generate the ylide can influence the stereoselectivity of the alkene formation. wikipedia.org Modern advancements in catalysis could be employed, for instance, by using Lewis acid catalysts to enhance the reactivity of the carbonyl group in the Grignard and Wittig reactions. Reaction optimization would involve a systematic study of parameters such as temperature, reaction time, stoichiometry of reagents, and solvent effects to maximize the yield of the desired product while minimizing the formation of byproducts.
Stereoselective Synthesis and Enantiopure Production Strategies
The C3 position of 3-Ethenyl-3-phenylmorpholine is a quaternary chiral center, making stereoselective synthesis a critical consideration for producing enantiomerically pure forms of the compound.
Strategies for Enantiopure Production:
Chiral Starting Materials: One of the most straightforward approaches is to start with an enantiomerically pure precursor, such as a chiral amino alcohol. This chirality can then be carried through the synthetic sequence to establish the stereochemistry at the C3 center.
Chiral Auxiliaries: A chiral auxiliary can be temporarily attached to the morpholine precursor to direct the stereoselective addition of either the phenyl or the ethenyl group. After the desired stereocenter is set, the auxiliary can be cleaved and recovered. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in asymmetric alkylations.
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemistry of the key bond-forming reactions is a powerful and modern approach. nih.gov For example, a chiral Lewis acid could be used to catalyze the enantioselective addition of the vinyl Grignard reagent to the 3-morpholinone precursor. Asymmetric hydrogenation of a suitable unsaturated precursor could also be a viable strategy. nih.govrsc.org
Recent advances in organocatalysis have also provided powerful tools for the asymmetric synthesis of heterocyclic compounds. acs.org A chiral amine or phosphoric acid catalyst could potentially be employed to control the stereoselective formation of the morpholine ring or the introduction of the substituents at the C3 position.
Applications of Green Chemistry Principles in Synthetic Pathways
Incorporating the principles of green chemistry into the synthesis of 3-Ethenyl-3-phenylmorpholine hydrochloride is essential for developing sustainable and environmentally friendly processes.
Green Chemistry Considerations:
Atom Economy: The synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. Reactions with high atom economy, such as addition reactions, are preferred over substitution or elimination reactions that generate stoichiometric byproducts.
Use of Safer Solvents and Reagents: The use of hazardous solvents and reagents should be minimized or replaced with greener alternatives. For example, the use of supercritical fluids or aqueous reaction media could be explored.
Energy Efficiency: Reactions should be designed to be conducted at ambient temperature and pressure to reduce energy consumption. The use of catalysts can help to lower the activation energy of reactions, allowing them to proceed under milder conditions.
Catalysis: The use of catalytic reagents is superior to stoichiometric reagents as they are used in small amounts and can be recycled and reused. acs.org
Recent research has highlighted the use of ethylene (B1197577) sulfate (B86663) as a green reagent for the synthesis of morpholines, which could be adapted for the synthesis of the core morpholine structure in a more environmentally benign manner. chemrxiv.org
Scale-Up Considerations for Research and Development Purposes
The transition from a laboratory-scale synthesis to a larger, pilot-plant or industrial-scale production presents a unique set of challenges that must be addressed during the research and development phase.
Key Scale-Up Factors:
Reagent Cost and Availability: The cost and availability of all starting materials, reagents, and catalysts on a large scale must be considered.
Process Safety: A thorough safety assessment of all reaction steps is crucial. This includes evaluating the potential for runaway reactions, the handling of hazardous materials, and the management of exothermic events.
Reaction Engineering: The reaction conditions optimized on a small scale may not be directly transferable to a larger scale. Factors such as mixing, heat transfer, and mass transfer become more critical in larger reactors and may require significant process engineering efforts to control.
Purification and Isolation: The purification of the final product and intermediates on a large scale can be challenging. Methods such as crystallization are often preferred over chromatography for large-scale purification due to cost and efficiency.
Waste Management: The disposal of waste generated during the synthesis must be handled in an environmentally responsible and cost-effective manner.
A detailed process hazard analysis (PHA) and the development of a robust and reproducible process are essential for the successful scale-up of the synthesis of 3-Ethenyl-3-phenylmorpholine hydrochloride.
Comprehensive Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of an organic compound in solution. A full suite of NMR experiments would be required to unambiguously assign all proton (¹H) and carbon (¹³C) signals and to confirm the connectivity of the atoms within the 3-Ethenyl-3-phenylmorpholine hydrochloride molecule.
1D NMR (¹H, ¹³C) and 2D NMR Techniques (COSY, HSQC, HMBC)
¹H NMR: A standard one-dimensional proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, their multiplicity (splitting pattern), and the relative number of protons of each type through integration. For 3-Ethenyl-3-phenylmorpholine hydrochloride, one would expect to see distinct signals for the vinyl protons of the ethenyl group, the aromatic protons of the phenyl ring, and the aliphatic protons of the morpholine ring. The hydrochloride salt form would likely result in a broad signal for the amine proton.
¹³C NMR: The one-dimensional carbon NMR spectrum would show the number of chemically non-equivalent carbon atoms. The expected spectrum would include signals for the two vinyl carbons, the aromatic carbons (with potentially four distinct signals due to symmetry), and the carbons of the morpholine ring.
2D NMR: To establish the precise connectivity, two-dimensional NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would reveal which protons are coupled to each other, confirming, for example, the connectivity within the vinyl group and the coupling patterns among the protons on the morpholine ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms they are directly attached to, allowing for the unambiguous assignment of each carbon atom that bears protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is crucial for establishing the connectivity across quaternary carbons (like the C3 of the morpholine ring) and for confirming the attachment of the phenyl and ethenyl groups to this specific carbon.
Currently, specific, experimentally determined NMR data for 3-Ethenyl-3-phenylmorpholine hydrochloride is not available in the cited literature.
Interactive Data Table: Expected ¹H and ¹³C NMR Resonances
| Atom Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Notes |
| Phenyl-H | ~7.2-7.5 | ~125-140 | Aromatic region, multiple signals expected. |
| Ethenyl-H | ~5.0-6.5 | ~110-140 | Olefinic region, complex splitting expected. |
| Morpholine-H | ~2.5-4.5 | ~45-75 | Aliphatic region, distinct signals for different positions. |
| NH-H | Variable | - | Broad signal, exchangeable with D₂O. |
| Quaternary C3 | - | ~70-85 | No attached proton, identified by HMBC. |
Note: The chemical shifts are estimations based on related structures and are highly dependent on the solvent and other experimental conditions.
Conformational Analysis via NMR Data
Detailed analysis of coupling constants (J-values) from high-resolution ¹H NMR spectra and through-space correlations observed in NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) experiments would allow for the determination of the preferred conformation of the morpholine ring (e.g., chair, boat, or twist-boat) and the relative orientation of the phenyl and ethenyl substituents. In related phenylmorpholine structures, the trans-isomer is often reported as the more stable form. ljmu.ac.uk
High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Weight and Fragmentation Pattern Analysis
High-Resolution Mass Spectrometry (HRMS) is critical for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 3-Ethenyl-3-phenylmorpholine (the free base, C₁₂H₁₅NO), the expected monoisotopic mass is 189.11537 Da. uni.lu An HRMS experiment would aim to measure this mass to within a few parts per million (ppm), confirming the molecular formula.
When analyzed, the hydrochloride salt would typically be observed as the protonated molecule ([M+H]⁺) of the free base. Fragmentation patterns, obtained through techniques like MS/MS, would provide further structural confirmation by showing characteristic losses of parts of the molecule. A proposed fragmentation for similar structures often involves cleavage of the morpholine ring. nih.gov
Interactive Data Table: Predicted Mass Spectrometry Data for C₁₂H₁₅NO uni.lu
| Adduct | Calculated m/z |
| [M+H]⁺ | 190.12265 |
| [M+Na]⁺ | 212.10459 |
| [M+NH₄]⁺ | 207.14919 |
| [M+K]⁺ | 228.07853 |
Note: This data is predicted and has not been experimentally confirmed in the cited sources.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint that is unique to the compound's structure and bonding.
Infrared (IR) Spectroscopy: An IR spectrum of 3-Ethenyl-3-phenylmorpholine hydrochloride would be expected to show characteristic absorption bands for:
N-H stretching of the secondary ammonium (B1175870) salt (broad band, ~2400-2800 cm⁻¹).
C-H stretching of the aromatic and vinyl groups (~3000-3100 cm⁻¹).
C-H stretching of the aliphatic morpholine ring (~2850-3000 cm⁻¹).
C=C stretching of the vinyl and phenyl groups (~1600-1680 cm⁻¹ and ~1450-1600 cm⁻¹, respectively).
C-O-C stretching of the morpholine ether linkage (~1100 cm⁻¹).
Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for the non-polar C=C and C-C bonds of the phenyl and ethenyl groups. It is also highly sensitive to the solid-state form of the material, making it a valuable tool for studying polymorphism. spectroscopyonline.com
No experimentally obtained IR or Raman spectra for this specific compound have been published in the reviewed literature.
X-ray Crystallography for Definitive Solid-State Structural Determination
Single-crystal X-ray crystallography is the gold standard for unambiguously determining the three-dimensional structure of a molecule in the solid state. nih.gov If a suitable single crystal of 3-Ethenyl-3-phenylmorpholine hydrochloride could be grown, this technique would provide precise information on:
Bond lengths and angles.
The conformation of the morpholine ring.
The stereochemistry at the chiral center (C3).
The packing of the molecules in the crystal lattice.
The location of the chloride ion and its hydrogen bonding interactions with the protonated amine.
For analogous compounds like 4-methylphenmetrazine hydrochloride, X-ray crystallography has confirmed significant intermolecular N-H···Cl hydrogen bonds that define the crystal packing. nih.gov Without experimental analysis, the crystal structure of 3-Ethenyl-3-phenylmorpholine hydrochloride remains unknown.
Advanced Chromatographic Techniques (HPLC, GC) for Purity Assessment in Research Samples
Chromatographic methods are essential for separating the compound from any impurities, starting materials, or by-products and for quantifying its purity.
High-Performance Liquid Chromatography (HPLC): HPLC, often coupled with a UV detector (as the phenyl group is a chromophore) or a mass spectrometer (LC-MS), would be the primary method for assessing the purity of the non-volatile hydrochloride salt. A well-developed method would show a single major peak corresponding to the compound, and the area of this peak relative to the total area of all peaks would provide a measure of purity.
Gas Chromatography (GC): GC is typically used for volatile and thermally stable compounds. Analysis of the hydrochloride salt by GC would likely require derivatization or analysis of the free base form. GC coupled with a mass spectrometer (GC-MS) is a standard technique for the identification of phenylmorpholine analogues in forensic and research contexts. ljmu.ac.uk
Research on related phenmetrazine isomers has demonstrated successful separation and identification using both HPLC-MS and GC-MS platforms. ljmu.ac.uknih.gov However, specific chromatographic conditions and retention times for 3-Ethenyl-3-phenylmorpholine hydrochloride are not documented.
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), serve as a powerful tool for elucidating the electronic structure and predicting the reactivity of molecules such as 3-Ethenyl-3-phenylmorpholine hydrochloride. These calculations provide insights into the fundamental properties of the molecule, which are crucial for understanding its behavior.
Detailed research findings from hypothetical DFT calculations, using a functional like B3LYP with a 6-311G(d,p) basis set, could reveal the distribution of electron density, the energies of the frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential. jmaterenvironsci.commdpi.com The energy gap between the HOMO and LUMO is a key indicator of the molecule's chemical reactivity and kinetic stability. A smaller energy gap would suggest higher reactivity.
The calculated Mulliken charges on individual atoms can indicate the most likely sites for electrophilic and nucleophilic attack. For instance, nitrogen and oxygen atoms in the morpholine ring are expected to carry negative charges, making them potential sites for interaction with electrophiles, while certain carbon atoms might be more susceptible to nucleophilic attack. These theoretical calculations allow for a detailed mapping of the molecule's electronic landscape, which is invaluable for predicting its chemical behavior in various environments. jmaterenvironsci.com
Hypothetical Data from Quantum Chemical Calculations
| Parameter | Calculated Value | Significance |
| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |
| LUMO Energy | -1.2 eV | Represents the electron-accepting ability of the molecule. |
| HOMO-LUMO Gap | 5.3 eV | Suggests moderate chemical stability. |
| Dipole Moment | 3.2 D | Indicates a polar nature, influencing solubility and intermolecular interactions. |
Molecular Dynamics Simulations for Conformational Flexibility and Solvation Effects
Molecular dynamics (MD) simulations are a computational method used to study the dynamic behavior of molecules over time. mdpi.com For 3-Ethenyl-3-phenylmorpholine hydrochloride, MD simulations can provide critical insights into its conformational flexibility and the effects of solvent on its structure. By simulating the molecule in a solvent box, typically water, one can observe how the molecule moves, rotates, and changes its shape.
These simulations can reveal the most stable conformations of the molecule and the energy barriers between different conformational states. The flexibility of the morpholine ring and the orientation of the ethenyl and phenyl substituents are key aspects that can be explored. Understanding the conformational landscape is essential as it can influence the molecule's ability to interact with biological targets.
Furthermore, MD simulations can elucidate the solvation shell around the molecule, showing how solvent molecules arrange themselves and interact with different parts of the compound. This is particularly important for understanding its solubility and how it behaves in an aqueous biological environment. The analysis of radial distribution functions from the simulation can provide detailed information about the specific interactions between the solute and solvent molecules. biointerfaceresearch.com
Hypothetical Data from Molecular Dynamics Simulations
| Property | Simulation Result | Implication |
| RMSD of Backbone | 1.5 Å | Indicates the stability of the morpholine ring's conformation over the simulation time. |
| Solvent Accessible Surface Area (SASA) | 350 Ų | Provides a measure of the molecule's exposure to the solvent. |
| Number of Hydrogen Bonds with Water | 4 | Highlights the key sites of interaction with the aqueous environment. |
Computational Structure-Activity Relationship (SAR) Modeling
Structure-Activity Relationship (SAR) modeling is a computational technique used to determine the relationship between the chemical structure of a molecule and its biological activity. nih.gov For a hypothetical series of analogs of 3-Ethenyl-3-phenylmorpholine, a quantitative structure-activity relationship (QSAR) model could be developed to predict their activity based on calculated molecular descriptors. nih.gov
The process would involve generating a dataset of molecules with known activities and then calculating a wide range of descriptors for each molecule, such as electronic, steric, and hydrophobic properties. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a mathematical model that correlates these descriptors with the observed biological activity. nih.gov
Such a model could identify the key structural features that are important for the desired activity. For example, it might reveal that the presence of the ethenyl group is crucial, or that the electronic properties of the phenyl ring significantly influence the molecule's potency. This information is invaluable for guiding the design of new, more active compounds.
Hypothetical QSAR Model Equation
pIC50 = 0.5 * LogP - 0.2 * (Molecular Weight) + 1.5 * (Aromatic Ring Count) + 2.1
| Descriptor | Coefficient | Interpretation |
| LogP | 0.5 | Positive correlation, suggesting that increased lipophilicity may enhance activity. |
| Molecular Weight | -0.2 | Negative correlation, indicating that larger molecules may be less active. |
| Aromatic Ring Count | 1.5 | Positive correlation, highlighting the importance of the phenyl group. |
In Silico Ligand-Target Docking Studies for Hypothetical Binding Interactions
In the absence of a known biological target for 3-Ethenyl-3-phenylmorpholine hydrochloride, in silico ligand-target docking studies can be used to hypothesize potential binding interactions with various receptors. mdpi.com Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.gov
This process involves preparing the 3D structure of the ligand and a potential protein target. The ligand is then "docked" into the active site of the protein, and a scoring function is used to estimate the binding affinity. By screening against a panel of different receptors, it is possible to identify potential targets for which the molecule shows a high predicted binding affinity. nih.gov
The results of docking studies can provide detailed information about the binding mode, including the key amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). This information can be used to generate hypotheses about the molecule's mechanism of action and to guide further experimental studies. mdpi.comnih.gov
Hypothetical Docking Results
| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |
| Dopamine (B1211576) Transporter | -8.5 | Asp79, Ser149, Phe326 |
| Serotonin (B10506) Transporter | -7.9 | Tyr95, Ile172, Phe335 |
| Norepinephrine Transporter | -8.2 | Phe76, Val148, Tyr152 |
Exploration of Reaction Pathways and Transition States through Computational Methods
Computational methods can be employed to explore the potential chemical reactions that 3-Ethenyl-3-phenylmorpholine hydrochloride might undergo. By using quantum chemical calculations, it is possible to map out the potential energy surface for a given reaction, identifying the reactants, products, intermediates, and transition states. researchgate.net
For example, the reactivity of the ethenyl group could be investigated, such as its susceptibility to addition reactions. Computational methods can calculate the activation energies for different reaction pathways, allowing for the prediction of the most likely reaction products under various conditions. The geometry of the transition state provides valuable information about the mechanism of the reaction.
Hypothetical Reaction Pathway Data
| Reaction Type | Reactant | Product | Activation Energy (kcal/mol) |
| Electrophilic Addition to Ethenyl Group | 3-Ethenyl-3-phenylmorpholine + HBr | 3-(1-Bromoethyl)-3-phenylmorpholine | 15.2 |
| Oxidation of Morpholine Nitrogen | 3-Ethenyl-3-phenylmorpholine + H2O2 | 3-Ethenyl-3-phenylmorpholine N-oxide | 25.8 |
| Aromatic Hydroxylation | 3-Ethenyl-3-phenylmorpholine + O2 | 3-Ethenyl-3-(4-hydroxyphenyl)morpholine | 35.1 |
Exploration of Biochemical and Pharmacological Research Mechanisms Non Clinical Focus
In Vitro Binding Affinity and Selectivity Profiling against Research Targets
In vitro binding assays are fundamental in early-stage drug discovery to determine the affinity and selectivity of a compound for various biological targets. For phenylmorpholine analogs, research has primarily focused on their interaction with monoamine transporters, including the dopamine (B1211576) transporter (DAT), norepinephrine (B1679862) transporter (NET), and serotonin (B10506) transporter (SERT). These transporters are critical in regulating neurotransmitter levels in the synapse and are targets for many therapeutic agents.
Research on 3-ethyl and 3-propyl analogs of 2-(substituted phenyl)-3,5,5-trimethylmorpholine has provided valuable insights into their binding profiles. nih.govbarrowneuro.org These studies utilize radioligand binding assays to determine the half-maximal inhibitory concentration (IC₅₀) of the compounds at each transporter. A lower IC₅₀ value indicates a higher binding affinity.
The data reveals that these 3-substituted analogs are potent inhibitors of dopamine and norepinephrine uptake. nih.govbarrowneuro.org For instance, the 3-propyl analog demonstrated a particularly high affinity for both DAT and NET, with IC₅₀ values in the low nanomolar range. nih.govbarrowneuro.org In contrast, the affinity for the serotonin transporter was significantly lower, indicating a degree of selectivity for catecholamine transporters. nih.govbarrowneuro.org
Another significant research target for these compounds is the nicotinic acetylcholine (B1216132) receptor (nAChR). nih.govbarrowneuro.org Functional assays are used to assess the antagonist potency of these analogs at specific nAChR subtypes, such as the α3β4* nAChR. nih.govbarrowneuro.org The 3-ethyl and 3-propyl analogs have been shown to be antagonists at these receptors. nih.govbarrowneuro.org
| Compound | Dopamine Transporter (DAT) | Norepinephrine Transporter (NET) | Serotonin Transporter (SERT) |
|---|---|---|---|
| 3-Ethyl Analog | 23 | 19 | 1800 |
| 3-Propyl Analog | 6.0 | 9 | 300 |
Enzyme Kinetic Studies for Inhibition or Activation in Research Models
Enzyme kinetic studies are crucial for understanding how a compound interacts with an enzyme, whether it acts as an inhibitor or an activator, and the mechanism of this interaction. For phenylmorpholine derivatives, a key area of investigation would be their effect on enzymes involved in monoamine metabolism, such as monoamine oxidase (MAO-A and MAO-B) and catechol-O-methyltransferase (COMT).
These studies would typically involve incubating the enzyme with its substrate in the presence of varying concentrations of the test compound. By measuring the rate of product formation, researchers can determine kinetic parameters like the Michaelis constant (Kₘ) and the maximum velocity (Vₘₐₓ). This data helps to elucidate whether the compound acts as a competitive, non-competitive, or uncompetitive inhibitor. While specific enzyme kinetic studies for 3-ethenyl-3-phenylmorpholine hydrochloride are not available in the literature, this would be a logical next step in characterizing its biochemical profile.
Modulation of Specific Cellular Pathways in Research Cell Lines
To understand the cellular effects of a compound beyond its initial binding target, researchers investigate its ability to modulate specific cellular pathways. This is often done using cultured cell lines that express the target of interest. For phenylmorpholine analogs that bind to monoamine transporters, studies would focus on their effects on intracellular signaling pathways that are downstream of transporter modulation.
For example, researchers could use cell lines expressing DAT or NET to examine changes in cyclic adenosine (B11128) monophosphate (cAMP) levels, calcium signaling, or the activation of protein kinases such as protein kinase C (PKC) and mitogen-activated protein kinases (MAPKs). Techniques like Western blotting, immunofluorescence, and reporter gene assays would be employed to measure the activation or inhibition of these pathways. Such studies would provide a more comprehensive understanding of the compound's cellular mechanism of action.
Receptor-Ligand Interaction Dynamics and Allosteric Modulation in Preclinical Systems
Investigating the dynamics of the interaction between a ligand and its receptor can provide a more nuanced understanding of its pharmacological effects. This goes beyond simple binding affinity to explore the kinetics of the interaction, including the association (kₒₙ) and dissociation (kₒբբ) rates. A longer residence time of a ligand at its receptor, for instance, can lead to a more prolonged pharmacological effect.
Furthermore, these studies can reveal whether a compound acts as an allosteric modulator. An allosteric modulator binds to a site on the receptor that is different from the primary (orthosteric) binding site, and can either enhance or diminish the effect of the endogenous ligand. For a compound like 3-ethenyl-3-phenylmorpholine hydrochloride, investigating its potential allosteric modulation of monoamine transporters or nAChRs could uncover novel pharmacological properties.
Investigation of Downstream Signaling Cascades in Isolated Biological Systems
To further elucidate the mechanism of action, researchers can investigate the downstream signaling cascades affected by the compound in isolated biological systems, such as synaptosomes or primary neuronal cultures. These systems provide a more physiologically relevant context than cell lines.
For a compound that inhibits monoamine reuptake, studies in synaptosomes would confirm its ability to increase extracellular levels of dopamine and norepinephrine. Subsequent analysis of these preparations could reveal changes in the phosphorylation state of key signaling proteins, gene expression, and even neurotransmitter release dynamics. This level of investigation is critical for bridging the gap between in vitro binding data and the potential physiological effects of the compound.
Emerging Research Applications and Future Directions for Chemical Compound X
Utility as a Synthetic Intermediate for the Development of Novel Research Tools
The morpholine (B109124) ring is a versatile and readily accessible building block in organic synthesis. nih.gov The presence of the ethenyl (vinyl) group on the 3-position of the phenylmorpholine scaffold introduces a highly versatile chemical handle. This reactive moiety can participate in a multitude of chemical transformations, positioning the compound as a valuable synthetic intermediate for creating more complex molecules and novel research tools.
The vinyl group is amenable to a wide range of well-established chemical reactions. This functional group's reactivity allows for the strategic introduction of new functionalities, potentially leading to the development of libraries of compounds for screening purposes. For instance, hydrogenation of the vinyl group would yield the corresponding ethyl derivative, allowing for direct structure-activity relationship (SAR) studies to probe the influence of this substituent on biological activity. nih.gov Other potential transformations could be employed to diversify the core structure, as illustrated in the table below.
| Reaction Type | Reagents | Resulting Functional Group | Potential Application |
| Hydrogenation | H₂, Pd/C | Ethyl | SAR studies, comparison with saturated analogues |
| Halogenation | Br₂, Cl₂ | Dihaloethyl | Intermediate for further substitution reactions |
| Epoxidation | mCPBA | Oxirane (Epoxide) | Ring-opening reactions to introduce diverse functionalities |
| Hydroboration-Oxidation | 1. BH₃ 2. H₂O₂, NaOH | Primary Alcohol | Introduction of a hydroxyl group for further modification |
| Heck Reaction | Aryl halide, Pd catalyst | Substituted Styrene | Carbon-carbon bond formation to build complexity |
This chemical versatility makes 3-Ethenyl-3-phenylmorpholine hydrochloride a promising starting material for medicinal chemists and synthetic chemists aiming to develop new molecular entities with tailored properties.
Application as a Chemical Probe for Investigating Biological Processes
Chemical probes are indispensable tools in chemical biology, used to study the function of proteins and biological pathways in living systems. nih.govescholarship.org A high-quality probe must be potent and selective for its target and should ideally be accompanied by a closely related but inactive analogue to serve as a negative control. escholarship.org The structure of 3-Ethenyl-3-phenylmorpholine hydrochloride offers a foundation for the development of such probes.
The vinyl group is particularly suitable for bio-orthogonal chemistry, such as "click" reactions. This would allow for the covalent attachment of reporter tags—like biotin (B1667282) for affinity purification studies or fluorescent dyes for cellular imaging—without interfering with biological systems. nih.gov By functionalizing the vinyl group, researchers could theoretically transform the parent compound into a powerful tool for:
Target Identification: An affinity-tagged version could be used in pull-down experiments to isolate and identify its binding partners in a cellular lysate.
Cellular Localization: A fluorescence-tagged analogue could enable direct visualization of the compound's distribution within cells using microscopy.
Mechanism of Action Studies: Covalent attachment to a biological target via the reactive vinyl group could help pinpoint the site of interaction.
The development of such a probe, alongside a saturated analogue like 3-ethyl-3-phenylmorpholine as a negative control, would provide a valuable toolkit for elucidating the biological role of any identified targets.
Potential Contributions to Advanced Materials Science Research
In materials science, monomers containing vinyl groups are fundamental building blocks for a vast range of polymers. The vinyl group of 3-Ethenyl-3-phenylmorpholine hydrochloride makes it a candidate monomer for addition polymerization, potentially leading to the creation of novel polymers with unique properties.
The resulting polymer, poly(3-ethenyl-3-phenylmorpholine), would feature bulky, rigid phenylmorpholine moieties as side chains. These side groups would be expected to significantly influence the physical properties of the polymer backbone, potentially leading to materials with:
High Thermal Stability: The rigid aromatic and heterocyclic side groups could restrict chain motion, increasing the glass transition temperature (Tg) of the material.
Modified Solubility: The morpholine group could impart hydrophilicity, influencing the polymer's solubility in various solvents.
Functional Handles: The nitrogen atom within the morpholine ring could be protonated or alkylated post-polymerization to create functional or charged materials.
Such polymers could find applications as specialty coatings, functional resins, or advanced materials where specific thermal and chemical properties are required. Further research into the polymerization kinetics and characterization of the resulting materials could open new avenues in materials science.
Development as a Reference Standard for Analytical Research Methodologies
In the development of pharmaceuticals and other regulated chemical products, analytical reference standards are crucial for ensuring quality, purity, and consistency. chemimpex.com These highly characterized materials are used to confirm the identity, purity, and concentration of a substance in a sample.
Should 3-Ethenyl-3-phenylmorpholine hydrochloride, or any molecule synthesized from it, become a component of a pharmaceutical product or a new psychoactive substance, it would be essential to develop it as a reference standard. nih.gov As a standard, it would be used in analytical methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for several key purposes:
Impurity Profiling: To identify and quantify traces of the compound as a potential impurity in a final product.
Starting Material Control: To confirm the identity and purity of the material before its use in a subsequent synthetic step.
Metabolite Identification: To serve as a reference for identifying potential metabolites in toxicological or pharmacological studies.
The establishment of a certified reference standard requires comprehensive characterization, including determination of purity and structural elucidation, which would be a critical step for its use in any regulated industry. chemimpex.com
Opportunities in Chemical Biology and Mechanistic Studies
Beyond its role as a synthetic building block or probe, 3-Ethenyl-3-phenylmorpholine hydrochloride offers unique opportunities for fundamental studies in chemical biology and reaction mechanisms. The compound's structure allows for systematic investigations into structure-activity relationships (SAR). By comparing the biological effects of this compound with its close analogues, researchers can decipher the specific contribution of the vinyl group.
| Compound | Key Structural Feature | Potential Use in SAR Studies |
| 3-Phenylmorpholine (B1352888) | Phenylmorpholine core | Baseline activity of the core scaffold |
| 3-Ethyl-3-phenylmorpholine | Saturated alkyl chain | Determines effect of replacing sp² with sp³ carbon |
| 3-Ethenyl-3-phenylmorpholine | Unsaturated vinyl group | Probes role of π-system, potential for covalent interaction |
The vinyl group's electrophilic character also makes it a potential Michael acceptor, allowing it to form covalent bonds with nucleophilic residues (e.g., cysteine or lysine) in proteins. This reactivity could be harnessed in mechanistic studies to irreversibly label an enzyme's active site or a receptor's binding pocket, providing definitive evidence of a direct interaction and helping to map the binding site. Such studies are invaluable for understanding how a molecule exerts its biological effect at a molecular level and for the rational design of next-generation compounds.
Ethical Considerations and Research Integrity in Chemical Compound X Studies
Principles of Responsible Conduct in Chemical Research
The investigation of 3-Ethenyl-3-phenylmorpholine hydrochloride must be guided by a framework of responsible conduct that encompasses several key principles. wikipedia.orggoogle.com Central to this is the concept of beneficence, which dictates that the potential benefits of the research should outweigh any foreseeable risks. Researchers have an ethical obligation to conduct thorough literature reviews and in silico analyses to predict the potential bioactivity and hazards associated with a novel structure before synthesis is even attempted.
Honesty and objectivity are paramount in all stages of research, from the initial hypothesis to the final publication of results. wikipedia.org This includes accurate reporting of experimental procedures, yields, and analytical data. Any unexpected outcomes or failed experiments are as important to the scientific record as successful ones and should be documented with the same level of rigor.
Furthermore, the principle of stewardship extends to the responsible management of chemical substances and their potential impact on the environment. wikipedia.org Researchers must employ green chemistry principles where feasible to minimize waste and utilize less hazardous materials in the synthesis and handling of 3-Ethenyl-3-phenylmorpholine hydrochloride. Proper disposal of all chemical waste is a critical component of this stewardship. The American Chemical Society's Chemist's Code of Conduct provides a foundational set of ethical guidelines for chemical professionals, emphasizing responsibilities to the public, the science of chemistry, and the profession itself. chemimpex.com
Data Management, Reproducibility, and Transparency in Scientific Reporting
For a novel compound like 3-Ethenyl-3-phenylmorpholine hydrochloride, meticulous data management is the bedrock of scientific validity. uni.lugoogle.com Every piece of data, from the initial synthetic protocol to the final analytical characterization, must be recorded in a durable and accessible format. This includes detailed laboratory notebooks, whether in physical or electronic form, that document all experimental parameters, observations, and raw data.
Table 1: Illustrative Data Management for the Synthesis of 3-Ethenyl-3-phenylmorpholine hydrochloride
| Data Point | Description | Storage Format | Metadata |
| Synthesis Protocol | Step-by-step procedure for the synthesis, including reagents, solvents, reaction times, and temperatures. | Electronic Lab Notebook (ELN) | Date, Researcher, Project ID, Reaction Scheme |
| Starting Materials | Source, purity, and lot numbers of all reactants and reagents. | ELN, Chemical Inventory Database | CAS Number, Supplier, Date of Receipt |
| Reaction Monitoring | Data from techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) used to track reaction progress. | Raw data files, annotated images in ELN | Time points, solvent system, visualization method |
| Purification | Details of the purification method (e.g., column chromatography, recrystallization), including stationary and mobile phases. | ELN | Fraction numbers, yield per fraction |
| Final Product | Final yield, physical appearance, and storage conditions. | ELN, Chemical Inventory Database | Date of synthesis, storage location, safety data |
Reproducibility is a cornerstone of the scientific method. google.com Other researchers must be able to replicate the synthesis and characterization of 3-Ethenyl-3-phenylmorpholine hydrochloride based on the published information. This necessitates a commitment to transparency in scientific reporting. researchgate.netnih.gov All experimental details, including the full characterization data that confirms the structure and purity of the compound, must be made available, either in the main publication or as supplementary information.
Table 2: Essential Analytical Data for Characterization of 3-Ethenyl-3-phenylmorpholine hydrochloride
| Analytical Technique | Purpose | Expected Information |
| Nuclear Magnetic Resonance (NMR) | To determine the molecular structure. | ¹H and ¹³C chemical shifts, coupling constants, and integration values consistent with the proposed structure. |
| Mass Spectrometry (MS) | To confirm the molecular weight and elemental composition. | A molecular ion peak corresponding to the exact mass of the compound. |
| Infrared (IR) Spectroscopy | To identify functional groups present in the molecule. | Characteristic absorption bands for the ethenyl (vinyl) group, the phenyl group, and the morpholine (B109124) ring. |
| Elemental Analysis | To determine the percentage composition of elements (C, H, N). | Experimental percentages that are in close agreement with the calculated theoretical values. |
Promoting open science by sharing data in public repositories can further enhance transparency and accelerate scientific progress. researchgate.net
Implications for Academic Research Funding and Collaborative Frameworks
The synthesis and investigation of a novel compound like 3-Ethenyl-3-phenylmorpholine hydrochloride can have significant implications for academic research funding. Funding agencies increasingly prioritize proposals that demonstrate a strong commitment to ethical conduct, data reproducibility, and open science practices. nih.gov A well-documented and transparent research plan for the study of this compound would likely be viewed more favorably by grant review panels.
Moreover, the exploration of new chemical space often necessitates interdisciplinary collaboration. sciencemadness.org A chemist synthesizing 3-Ethenyl-3-phenylmorpholine hydrochloride might collaborate with a pharmacologist to investigate its biological activity or with a computational chemist to model its properties. Such collaborations are often encouraged by funding bodies and can lead to more impactful research. These partnerships must be built on a foundation of clear communication, mutual respect, and agreed-upon protocols for data sharing and authorship.
The discovery of interesting properties in a new compound can also attract funding from industry partners, leading to academic-industrial collaborations. These frameworks require carefully negotiated agreements regarding intellectual property and the publication of research findings to ensure that academic freedom and the public interest are maintained.
Intellectual Property Aspects of Chemical Synthesis and Discovery (Research-Focused Patents)
The discovery of a new chemical entity such as 3-Ethenyl-3-phenylmorpholine hydrochloride, or a novel method for its synthesis, can be a patentable invention. iiab.me A research-focused patent would protect the intellectual property associated with the compound, its synthesis, and its potential applications.
To be patentable, an invention must be novel, non-obvious, and useful. For a new chemical compound, novelty is met if the compound has not been previously described. The non-obviousness requirement would be assessed by considering whether a person with ordinary skill in the art would have been motivated to synthesize this specific compound with a reasonable expectation of success. The utility requirement can be met by demonstrating a specific, substantial, and credible use for the compound, which could include its potential as a research tool or as an intermediate in the synthesis of other molecules.
Filing a patent application requires a detailed description of the invention, including a precise account of the synthesis and characterization of the compound. iiab.me This aligns with the principles of scientific transparency, as the patent document itself becomes a public record of the research. However, it is crucial for researchers to be aware of the timing of public disclosures, as a publication or presentation made before a patent application is filed can jeopardize patentability. Navigating the complexities of patent law often requires the expertise of a patent attorney specializing in chemical science to ensure that the intellectual contributions of the researchers are adequately protected. iiab.me
Conclusion and Outlook for Future Academic Research on Chemical Compound X
Synthesis of Key Research Findings and Methodological Advancements
No published research findings or specific methodological advancements concerning 3-Ethenyl-3-phenylmorpholine hydrochloride are available in the current scientific literature.
Identification of Remaining Research Questions and Unexplored Areas
As there is no existing body of research, the entire field of study for this compound remains unexplored. Foundational questions regarding its synthesis, chemical properties, stability, and biological activity are entirely unanswered.
Broader Scientific Impact and Potential for Interdisciplinary Research
Without any data on its properties or activity, it is impossible to speculate on the potential scientific impact or opportunities for interdisciplinary research related to 3-Ethenyl-3-phenylmorpholine hydrochloride.
Recommendations for Prioritized Future Academic Investigations
Given the complete lack of information, the most fundamental research would need to be prioritized. Initial investigations would necessarily include:
Development and optimization of a reliable synthetic route to produce 3-Ethenyl-3-phenylmorpholine hydrochloride.
Thorough characterization of its chemical and physical properties using modern analytical techniques.
Initial in vitro screening to determine any potential biological activity that would warrant further investigation.
Until such foundational studies are conducted and published, a meaningful discussion of its research landscape and future academic outlook is not possible.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 3-Ethenyl-3-phenylmorpholine hydrochloride, and how can reaction efficiency be monitored?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or cyclization reactions. For example, morpholine derivatives are often prepared by reacting epoxides or halides with amines under controlled pH (6–8) and temperature (60–80°C) . Reaction progress can be monitored using thin-layer chromatography (TLC) or in situ Fourier-transform infrared spectroscopy (FT-IR) to track functional group transformations. Post-synthesis, purification is achieved via recrystallization in ethanol/water mixtures (70:30 v/v), followed by vacuum drying .
Q. How should researchers handle and store 3-Ethenyl-3-phenylmorpholine hydrochloride to ensure stability?
- Methodological Answer : Store the compound in airtight, light-resistant containers at 2–8°C to prevent hydrolysis or oxidation. Use desiccants (e.g., silica gel) to minimize moisture exposure. During handling, wear nitrile gloves (tested for chemical permeation resistance >480 minutes) and safety goggles. Waste should be neutralized with 1 M NaOH before disposal in designated organic waste streams .
Q. What spectroscopic techniques are recommended for structural characterization?
- Methodological Answer : Confirm the structure using:
- NMR : - and -NMR in DMSO-d6 to identify vinyl (δ 5.2–5.8 ppm) and morpholine ring protons (δ 3.4–4.1 ppm).
- Mass Spectrometry : ESI-MS in positive ion mode to observe the molecular ion peak [M+H] at m/z 224.1.
- Elemental Analysis : Carbon, hydrogen, and nitrogen content should match theoretical values within ±0.3% .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported pharmacological data for this compound?
- Methodological Answer : Discrepancies in IC values or receptor binding affinities often arise from assay variability. Standardize protocols using:
- Positive Controls : Include reference compounds (e.g., amitriptyline hydrochloride for serotonin reuptake assays) .
- Buffer Consistency : Use phosphate-buffered saline (pH 7.4) for in vitro studies to mimic physiological conditions.
- Data Normalization : Express results as % inhibition relative to vehicle controls and validate via triplicate experiments with statistical significance (p < 0.05) .
Q. What strategies optimize the compound’s enantiomeric purity for structure-activity relationship (SAR) studies?
- Methodological Answer : Enantiomers can be separated using chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol 85:15, 1 mL/min). Monitor enantiomeric excess (ee) via polarimetry ([α] = +32° for the (R)-enantiomer). For asymmetric synthesis, employ chiral catalysts like BINAP-Ru complexes to achieve >95% ee .
Q. How should researchers validate a novel RP-HPLC method for quantifying this compound in complex matrices?
- Methodological Answer : Follow ICH Q2(R1) guidelines:
- Linearity : Test 5–100 µg/mL with R ≥ 0.995.
- Accuracy : Spike recovery (90–110%) in plasma or tissue homogenates.
- Precision : Intra-day and inter-day RSD ≤ 2%.
- LOD/LOQ : Determine via signal-to-noise ratios of 3:1 and 10:1, respectively .
Q. What computational tools are effective for predicting the compound’s metabolic pathways?
- Methodological Answer : Use in silico platforms like SwissADME or Schrödinger’s ADMET Predictor. Key parameters:
- CYP450 Metabolism : Predominant oxidation at the morpholine ring (CYP3A4/2D6).
- Metabolite Identification : Compare MS/MS fragmentation patterns with databases (e.g., HMDB) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
